N-(2-methylpropyl)cyclohexanamine hydrochloride
Description
Properties
IUPAC Name |
N-(2-methylpropyl)cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDNDRGGYSYJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99863-04-4 | |
| Record name | N-(2-methylpropyl)cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Bio-Potential of N-(2-methylpropyl)cyclohexanamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Untapped Therapeutic Promise of Novel Cyclohexanamine Scaffolds
The cyclohexanamine moiety is a versatile scaffold that has given rise to a diverse array of biologically active compounds.[1][2] From established therapeutic agents to novel research molecules, the inherent structural flexibility of this chemical class has allowed for the fine-tuning of pharmacological properties, leading to compounds with activities spanning from anticancer and anti-inflammatory to antimicrobial and central nervous system modulation.[3][4] While significant research has been dedicated to various substituted cyclohexylamines, the N-(2-methylpropyl)cyclohexanamine pharmacophore and its derivatives represent a largely unexplored chemical space with considerable therapeutic potential.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the biological activities of N-(2-methylpropyl)cyclohexanamine derivatives. We will delve into a structured, yet flexible, research framework designed to systematically evaluate the potential of these novel compounds across multiple therapeutic areas. This document is not a rigid protocol but rather a strategic guide, empowering researchers with the foundational knowledge and detailed methodologies to unlock the full potential of this promising class of molecules. We will emphasize the causal relationships behind experimental choices, ensuring that each step is a self-validating component of a robust drug discovery program.
Section 1: Synthesis and Characterization of N-(2-methylpropyl)cyclohexanamine and its Analogs
The foundation of any successful drug discovery campaign lies in the efficient and well-characterized synthesis of the target compounds. The synthesis of N-(2-methylpropyl)cyclohexanamine can be achieved through several established synthetic routes, with reductive amination being a common and versatile approach.
General Synthetic Strategy: Reductive Amination
A prevalent method for the synthesis of N-alkylated cyclohexanamines involves the reductive amination of cyclohexanone with the corresponding primary amine, in this case, isobutylamine.
Reaction Scheme:
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. Its mild and selective nature minimizes side reactions, such as the reduction of the ketone starting material, leading to higher yields of the desired secondary amine. Other reducing agents like sodium cyanoborohydride can also be used, but STAB is generally considered safer and more efficient for this transformation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction, as they are compatible with the reagents and facilitate the reaction progress.
Protocol: Synthesis of N-(2-methylpropyl)cyclohexanamine
Materials:
-
Cyclohexanone
-
Isobutylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in anhydrous DCM in a round-bottom flask, add isobutylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(2-methylpropyl)cyclohexanamine.
Analytical Characterization
Rigorous characterization of the synthesized compounds is paramount to ensure purity and structural integrity. A combination of analytical techniques should be employed.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[5] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound.[6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Section 2: In Vitro Biological Evaluation: A Tiered Screening Approach
A systematic in vitro evaluation is crucial to identify and prioritize compounds with promising biological activity. We propose a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays based on the structural similarities of cyclohexanamine derivatives to known bioactive molecules.
Tier 1: Foundational Cytotoxicity Assessment
Before investigating specific biological activities, it is essential to determine the general cytotoxicity of the synthesized derivatives. This provides a therapeutic window and helps in dose selection for subsequent assays.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][9][10][11]
Protocol: MTT Cytotoxicity Assay [8][9]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Interpretation of Results:
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.[1][4][12][13][14] A lower IC50 value indicates higher cytotoxicity.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Human cell line
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[15][16]
Protocol: Neutral Red Uptake Assay [15][17]
Materials:
-
Human cell line
-
Complete cell culture medium
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, replace the treatment medium with 100 µL of Neutral Red solution and incubate for 2-3 hours.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Diagram: Tiered In Vitro Screening Workflow
Caption: A tiered workflow for the in vitro evaluation of N-(2-methylpropyl)cyclohexanamine derivatives.
Tier 2: Targeted Biological Assays
Based on the known activities of other cyclohexylamine derivatives, we propose investigating the following specific biological activities for compounds that exhibit low cytotoxicity in Tier 1.[1]
Some cyclohexylamine derivatives have been reported to act as acetylcholinesterase inhibitors, a key target in the treatment of Alzheimer's disease.[1] The Ellman's method is a widely used and reliable colorimetric assay for measuring AChE activity.[18][19][20][21][22]
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [18][19][21]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., donepezil) as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[23]
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100.[21]
The antimicrobial potential of novel compounds is of significant interest. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
Protocol: Broth Microdilution Assay for MIC Determination [11]
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds and a known antibiotic/antifungal as a positive control
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism in broth only), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Given the structural similarity of N-(2-methylpropyl)cyclohexanamine to certain psychoactive substances, investigating its interaction with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) is a logical step.[24][25][26] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][24][27][28][29][30]
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) [21][27]
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand specific for DAT (e.g., [³H]WIN 35,428)
-
Test compounds and a known DAT inhibitor (e.g., cocaine)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
96-well plates
Procedure:
-
In a 96-well plate, add the hDAT-expressing cell membranes.
-
Add the radioligand at a concentration near its Kd value.
-
Add the test compounds at various concentrations.
-
To determine non-specific binding, add a high concentration of a known DAT inhibitor to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.[30]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Section 3: In Vivo Evaluation: Assessing Therapeutic Potential and Safety
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Antidepressant-like Activity
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant activity in rodents.[5][31][32][33]
Protocol: Forced Swim Test (FST) in Mice [5][31][33]
Materials:
-
Male C57BL/6 mice
-
Glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Test compounds, vehicle, and a positive control (e.g., imipramine)
-
Video recording system
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Individually place each mouse in the cylinder of water for a 6-minute session.
-
Record the session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Diagram: Potential Signaling Pathway for Antidepressant Effects
Caption: A hypothetical signaling pathway for the antidepressant-like effects of a monoamine reuptake inhibitor.
Abuse Potential Assessment
Given the potential for interaction with monoamine transporters, it is crucial to assess the abuse liability of these novel compounds. The self-administration paradigm is a gold-standard preclinical model for evaluating the reinforcing properties of drugs.[34][35][36][37][38]
Protocol: Intravenous Self-Administration in Rats [34][35][36]
Materials:
-
Male Wistar rats surgically implanted with intravenous catheters
-
Operant conditioning chambers equipped with two levers and an infusion pump
-
Test compounds, vehicle, and a positive control (e.g., cocaine)
Procedure:
-
Train rats to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on a fixed-ratio schedule.
-
Once stable responding is established, substitute the training drug with the test compound or vehicle.
-
Measure the number of infusions self-administered over a set period.
-
A significant increase in lever pressing for the test compound compared to the vehicle suggests reinforcing properties and potential for abuse.
Section 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-(2-methylpropyl)cyclohexanamine scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship (SAR).[24][39] This is a critical step in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Key Areas for Structural Modification:
-
Cyclohexyl Ring: Introduction of substituents (e.g., hydroxyl, methoxy) at various positions.
-
N-Alkyl Chain: Varying the length and branching of the N-isobutyl group.
-
Stereochemistry: Separation and testing of individual stereoisomers.
Data Presentation:
The results of the SAR studies should be compiled in a clear and concise table to facilitate analysis.
Table 2: Example SAR Table for DAT Binding Affinity
| Compound | R¹ on Cyclohexyl Ring | N-Alkyl Group | DAT Ki (nM) |
| Parent | H | Isobutyl | Value |
| Analog 1 | 4-OH | Isobutyl | Value |
| Analog 2 | H | n-Butyl | Value |
| Analog 3 | H | Propyl | Value |
Conclusion: A Roadmap for Innovation
The N-(2-methylpropyl)cyclohexanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of its derivatives. By following a logical, tiered approach and paying close attention to the causality behind experimental design, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this exciting class of compounds. The detailed protocols and methodologies provided herein are intended to serve as a practical resource to accelerate research and foster innovation in the field.
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- 34. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Abuse potential studies | NC3Rs [nc3rs.org.uk]
- 36. meliordiscovery.com [meliordiscovery.com]
- 37. researchgate.net [researchgate.net]
- 38. psychogenics.com [psychogenics.com]
- 39. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of N-(2-methylpropyl)cyclohexanamine Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unseen Potential of a Versatile Building Block
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery and development. These molecular fragments are the foundational keystones upon which novel therapeutic agents are constructed. Among the vast arsenal of available synthons, N-(2-methylpropyl)cyclohexanamine hydrochloride emerges as a particularly noteworthy scaffold. This technical guide provides an in-depth exploration of this compound, elucidating its chemical properties, synthetic utility, and strategic applications as a cornerstone in the design and synthesis of pharmacologically active molecules. For the discerning medicinal chemist, understanding the nuances of this building block can unlock new avenues for innovation and accelerate the journey from concept to clinical candidate.
The inherent structural features of N-(2-methylpropyl)cyclohexanamine—a secondary amine tethered to a cyclohexyl ring with an isobutyl substituent—offer a compelling combination of lipophilicity, conformational flexibility, and a reactive handle for further chemical elaboration. These attributes make it an attractive starting point for targeting a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes implicated in a variety of disease states. This guide will delve into the practical aspects of utilizing this versatile building block, providing not only the theoretical underpinnings but also actionable protocols and insights gleaned from its application in medicinal chemistry.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a synthetic workflow. This compound is the hydrochloride salt of N-(2-methylpropyl)cyclohexanamine (also known as N-isobutylcyclohexylamine), a colorless to pale yellow liquid. The hydrochloride salt form enhances its stability and handling characteristics, making it amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 99863-04-4 | [1] |
| Molecular Formula | C₁₀H₂₂ClN | [1] |
| Molecular Weight | 191.74 g/mol | [1] |
| IUPAC Name | N-(2-methylpropyl)cyclohexan-1-aminium chloride | [2] |
| Synonyms | N-isobutylcyclohexylamine hydrochloride | [2] |
Synthetic Accessibility and Derivatization Strategies
The utility of a building block is intrinsically linked to its synthetic accessibility and the ease with which it can be incorporated into more complex molecular architectures. N-(2-methylpropyl)cyclohexanamine can be synthesized through several established methodologies, with reductive amination of cyclohexanone with isobutylamine being a common and efficient route.
General Synthetic Workflow: Reductive Amination
The reductive amination process provides a straightforward and scalable method for the synthesis of N-(2-methylpropyl)cyclohexanamine. This one-pot reaction involves the formation of an imine intermediate from cyclohexanone and isobutylamine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive amination of cyclohexanone with isobutylamine.
Protocol 1: Synthesis of N-(2-methylpropyl)cyclohexanamine via Reductive Amination
Materials:
-
Cyclohexanone
-
Isobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in dichloromethane (DCM), add isobutylamine (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methylpropyl)cyclohexanamine.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Application in the Synthesis of Bioactive Molecules: A Case Study in CNS Agent Development
The lipophilic nature of the cyclohexyl and isobutyl groups makes this compound an attractive scaffold for the development of agents targeting the central nervous system (CNS), where blood-brain barrier penetration is often a prerequisite for efficacy. While direct, publicly documented examples of this specific building block in late-stage clinical candidates are limited, its structural motifs are present in compounds explored for neurological disorders.
One plausible application lies in the synthesis of novel ligands for aminergic G-protein coupled receptors (GPCRs), which are key targets for a wide range of CNS disorders. The secondary amine of N-(2-methylpropyl)cyclohexanamine provides a convenient point for the introduction of various pharmacophoric elements through reactions such as N-acylation, N-alkylation, or N-arylation.
Hypothetical Synthetic Pathway to a Novel GPCR Ligand
The following workflow illustrates a hypothetical, yet chemically sound, synthetic route to a novel GPCR ligand utilizing N-(2-methylpropyl)cyclohexanamine as a key intermediate. This pathway demonstrates the versatility of the building block in a typical medicinal chemistry campaign.
Caption: Synthetic pathway to a potential GPCR ligand.
Protocol 2: N-Arylation of N-(2-methylpropyl)cyclohexanamine via Buchwald-Hartwig Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of N-(2-methylpropyl)cyclohexanamine with an aryl halide, a common transformation in the synthesis of CNS-active compounds.
Materials:
-
N-(2-methylpropyl)cyclohexanamine (from hydrochloride salt by neutralization)
-
Aryl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Sodium tert-butoxide or Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert atmosphere glovebox or Schlenk flask, combine the aryl halide (1.0 eq), N-(2-methylpropyl)cyclohexanamine (1.2 eq), palladium catalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).
-
Add the base (1.5-2.0 eq) and anhydrous solvent.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.
Structure-Activity Relationship (SAR) Insights
The strategic value of this compound is further underscored when considering its role in establishing structure-activity relationships (SAR). The cyclohexyl ring provides a rigid, lipophilic anchor that can occupy hydrophobic pockets in a target protein. The isobutyl group, with its branched nature, can probe specific steric constraints within a binding site. The secondary amine allows for systematic modification to explore the impact of different substituents on potency, selectivity, and pharmacokinetic properties.
For instance, in a hypothetical series of GPCR ligands derived from this building block, one could systematically vary the aryl group introduced via the Buchwald-Hartwig reaction to probe interactions with the receptor's binding pocket. Further derivatization of the aryl ring could then be performed to fine-tune electronic and steric properties, leading to an optimized lead compound.
Conclusion: A Versatile Tool for the Medicinal Chemist's Toolkit
This compound represents a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its favorable physicochemical properties, synthetic tractability, and inherent structural features make it an ideal starting point for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system. By leveraging established synthetic methodologies such as reductive amination and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of compounds for biological screening. A deep understanding of the reactivity and potential applications of this building block, as outlined in this guide, can empower drug discovery teams to navigate the complexities of lead optimization and accelerate the development of new medicines.
References
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- 2. Discovery of N-X anomeric amides as electrophilic halogenation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of N-(2-methylpropyl)cyclohexanamine hydrochloride
An In-Depth Technical Guide to N-(2-methylpropyl)cyclohexanamine Hydrochloride: Synthesis, Characterization, and Historical Context
Authored by a Senior Application Scientist
Foreword: Unveiling the Profile of a Niche Cyclohexylamine Derivative
This technical guide delves into the synthesis, characterization, and historical context of this compound, a secondary amine that, while not extensively documented in historical records, represents a classic example of N-alkylated cyclohexylamine chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It aims to provide a comprehensive understanding of this compound through a detailed exploration of its chemical principles, synthesis methodologies, and analytical characterization, underpinned by established chemical literature and contemporary data. While a definitive "discovery" narrative of this specific molecule is elusive, its existence is a logical outcome of fundamental organic synthesis reactions, particularly the reductive amination of cyclohexanone.
Introduction to this compound
This compound, also known by its synonym N-isobutylcyclohexylamine hydrochloride, is the hydrochloric acid salt of the secondary amine N-(2-methylpropyl)cyclohexanamine. The core structure consists of a cyclohexane ring bonded to a nitrogen atom, which is further substituted with an isobutyl group.
The hydrochloride salt form enhances the compound's stability and water solubility, making it more suitable for handling and potential applications in aqueous systems. The parent compound, N-(2-methylpropyl)cyclohexanamine, is a colorless liquid under standard conditions, while its hydrochloride salt is typically a solid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(2-methylpropyl)cyclohexanamine and its hydrochloride salt is presented below.
| Property | Value (N-(2-methylpropyl)cyclohexanamine) | Value (this compound) | Source |
| Molecular Formula | C10H21N | C10H22ClN | [1] |
| Molecular Weight | 155.28 g/mol | 191.74 g/mol | [1][2] |
| CAS Number | 15443-52-4 | 99863-04-4 | [1][2] |
| IUPAC Name | N-(2-methylpropyl)cyclohexanamine | This compound | [1][3] |
| Appearance | Colorless liquid (predicted) | Solid | [4] |
| XlogP | 2.9 | Not available | [5] |
Historical Context and Discovery
The history of this compound is not marked by a singular, celebrated discovery. Instead, its origins are intrinsically linked to the broader development of synthetic organic chemistry, particularly the advent of reductive amination in the early 20th century. This powerful reaction provides a straightforward method for synthesizing amines from carbonyl compounds and ammonia or primary amines.
The synthesis of N-substituted cyclohexylamines became commonplace as chemists explored the utility of this class of compounds in various industrial and pharmaceutical applications. Cyclohexylamine itself is a versatile chemical intermediate used in the production of corrosion inhibitors, artificial sweeteners (historically), and rubber vulcanization accelerators.[6] The exploration of N-alkylated and N-arylated derivatives was a natural progression to modulate the physical and chemical properties of the parent amine for specific applications.
While early literature specifically detailing the first synthesis of N-(2-methylpropyl)cyclohexanamine is scarce, it is highly probable that it was first prepared as part of broader studies on the scope and applications of reductive amination or in the systematic investigation of N-substituted cyclohexylamine derivatives for potential industrial or pharmacological use. The lack of a prominent discovery narrative suggests that the compound did not exhibit any groundbreaking properties that would have warranted special attention in the historical scientific literature.
Synthesis of this compound
The most direct and widely employed method for the synthesis of N-(2-methylpropyl)cyclohexanamine is the reductive amination of cyclohexanone with isobutylamine . This reaction proceeds in two key steps: the formation of an intermediate imine (or enamine), followed by its reduction to the corresponding secondary amine.
Reaction Mechanism: Reductive Amination
The reductive amination process begins with the nucleophilic attack of isobutylamine on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form an imine intermediate. The imine is then reduced in situ to yield N-(2-methylpropyl)cyclohexanamine.[7]
Caption: Reductive Amination Workflow
Experimental Protocol for Synthesis
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N-(2-methylpropyl)cyclohexanamine, followed by its conversion to the hydrochloride salt.
Materials:
-
Cyclohexanone
-
Isobutylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
-
Methanol (or other suitable solvent)
-
Dichloromethane (DCM)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in methanol.
-
Amine Addition: Add isobutylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium triacetoxyborohydride (1.5 equivalents) or sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-(2-methylpropyl)cyclohexanamine. The product can be further purified by vacuum distillation or column chromatography.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of the Hydrochloride Salt: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Causality in Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is a milder and more selective reducing agent than sodium borohydride, reducing the likelihood of reducing the starting ketone before imine formation.[7]
-
Solvent Selection: Methanol is a common solvent for this reaction as it readily dissolves the reactants and the borohydride reducing agent.
-
Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium towards the product side. An excess of the reducing agent ensures the complete reduction of the imine.
-
Temperature Control: The initial addition of the reducing agent is performed at a low temperature to control the exothermic reaction and prevent side reactions.
Caption: Detailed Synthesis Workflow
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
| Technique | Expected Features for N-(2-methylpropyl)cyclohexanamine |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, the N-H proton (broad singlet), the methylene protons adjacent to the nitrogen, the methine proton of the isobutyl group, and the two methyl groups of the isobutyl group. |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, and the four distinct carbons of the N-isobutyl group. |
| FT-IR | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) for the free base would be observed at m/z 155. Common fragmentation patterns would involve the loss of the isobutyl group or cleavage of the cyclohexane ring. |
Chromatographic Analysis
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable method for assessing the purity of the free base. High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of the hydrochloride salt, typically using a reverse-phase column with a suitable mobile phase.
Potential Applications and Pharmacological Context
While specific industrial or pharmaceutical applications for this compound are not widely documented, the broader class of N-substituted cyclohexylamines has been investigated for various purposes.
-
Corrosion Inhibitors: Cyclohexylamine and its derivatives are known to be effective corrosion inhibitors, particularly in boiler water treatment.[6] The N-isobutyl substitution could potentially modify its efficacy and physical properties for such applications.
-
Pharmaceutical Scaffolds: The cyclohexylamine moiety is present in a number of pharmacologically active compounds. Arylcyclohexylamines, a related class of compounds, are known for their activity as dissociative anesthetics and psychoactive substances.[8] While N-(2-methylpropyl)cyclohexanamine is an aliphatic derivative, the synthesis of novel derivatives for biological screening is a common practice in drug discovery. Some cyclohexylamine derivatives have been investigated for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative activities.[6]
The study of N-(2-methylpropyl)cyclohexanamine and its derivatives could be of interest to medicinal chemists exploring new chemical space for various therapeutic targets.
Conclusion
This compound is a compound whose existence is a testament to the fundamental principles of organic synthesis rather than a landmark discovery. Its primary synthesis via reductive amination is a robust and well-understood process, making it an accessible molecule for researchers. While its specific applications remain largely unexplored in the public domain, its structural relationship to other industrially and pharmacologically relevant cyclohexylamines suggests potential areas for future investigation. This guide provides a comprehensive overview of its synthesis, characterization, and the logical framework of its historical context, serving as a valuable resource for chemical and pharmaceutical scientists.
References
-
PubChem. N-(2-methylpropyl)cyclohexanamine. National Center for Biotechnology Information. [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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-
PubChem. N-Isobutylcyclohexylamine. National Center for Biotechnology Information. [Link]
-
MDPI. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]
-
National Institutes of Health. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
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Ataman Kimya. CYCLOHEXYLAMINE. [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
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-
National Institutes of Health. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]
-
Royal Society of Chemistry. N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. [Link]
-
National Institutes of Health. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]
-
MDPI. Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. [Link]
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-
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National Institutes of Health. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using N-(2-methylpropyl)cyclohexanamine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The cyclohexylamine scaffold, in particular, is a recurring feature in a variety of therapeutic agents, prized for its ability to impart favorable properties such as improved metabolic stability and receptor affinity.[1][2] This document provides a comprehensive guide to the synthesis and application of N-(2-methylpropyl)cyclohexanamine hydrochloride, a versatile secondary amine building block, in the preparation of advanced pharmaceutical intermediates.
N-(2-methylpropyl)cyclohexanamine, also known as N-isobutylcyclohexylamine, offers a unique combination of a lipophilic cyclohexyl group and a sterically influential isobutyl substituent on the nitrogen atom. This distinct stereoelectronic profile makes it an attractive component for medicinal chemists aiming to fine-tune the properties of lead compounds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a range of synthetic transformations upon conversion to the free base in situ.[3]
These application notes will detail the synthesis of N-(2-methylpropyl)cyclohexanamine via a robust reductive amination protocol. Subsequently, a practical, exemplary protocol for the utilization of this intermediate in the synthesis of a potential pharmaceutical candidate will be presented. The causality behind experimental choices, safety protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and hazard profile of this compound is critical for its safe handling and effective use in synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 99863-04-4 | [3] |
| Molecular Formula | C₁₀H₂₂ClN | [3] |
| Molecular Weight | 191.74 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Purity | ≥95% | [3] |
| LogP | 2.85 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Phrases: [3]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For a complete list of safety precautions, please refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][5][6]
Synthesis of N-(2-methylpropyl)cyclohexanamine from Cyclohexanone
The synthesis of N-(2-methylpropyl)cyclohexanamine is efficiently achieved via a one-pot reductive amination of cyclohexanone with isobutylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.[7][8][9][10] This method is highly favored in pharmaceutical synthesis due to its operational simplicity, high yields, and broad functional group tolerance.[11]
Reaction Workflow
Caption: Reductive Amination Workflow for N-(2-methylpropyl)cyclohexanamine Synthesis.
Detailed Protocol
Materials:
-
Cyclohexanone (1.0 equiv)
-
Isobutylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isobutylamine (1.1 equiv) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-(2-methylpropyl)cyclohexanamine.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is less reactive towards carbonyls than iminium ions, allowing for a one-pot procedure with minimal side reactions.[9][11] Its mild nature is also compatible with a wide range of functional groups.
-
Acetic Acid: A catalytic amount of acid is often used to promote the formation of the iminium ion, which is the species that is ultimately reduced.[12]
Application in Pharmaceutical Intermediate Synthesis: Exemplary Protocol
To illustrate the utility of N-(2-methylpropyl)cyclohexanamine as a pharmaceutical intermediate, the following is an exemplary protocol for the synthesis of a hypothetical analogue of a known class of pharmacologically active molecules. Here, we propose the synthesis of 2-(4-(N-(2-methylpropyl)cyclohexylamino)butoxy)benzonitrile , an intermediate that could be explored for its potential biological activity, for instance, as a modulator of dopamine receptors, given that similar structures have shown such activity.[1] This synthesis will be achieved through a nucleophilic substitution reaction.
Synthetic Workflow
Caption: Workflow for the Synthesis of a Pharmaceutical Intermediate.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
2-(4-bromobutoxy)benzonitrile (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 equiv) to the suspension. The potassium carbonate will neutralize the hydrochloride salt to generate the free amine in situ and act as a base for the subsequent reaction.
-
Add 2-(4-bromobutoxy)benzonitrile (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate, 2-(4-(N-(2-methylpropyl)cyclohexylamino)butoxy)benzonitrile.
Characterization: The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
High-performance liquid chromatography (HPLC)
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its preparation via reductive amination is a robust and scalable process. The provided exemplary protocol demonstrates its application in constructing more complex molecules through standard synthetic transformations. The unique structural features of this amine offer medicinal chemists an excellent tool for the rational design and synthesis of novel therapeutic agents. As with all chemical syntheses, adherence to strict safety protocols is essential for the well-being of the researcher and the integrity of the experimental outcome.
References
-
Condakes, M. L., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1855-1858. [Link]
- American Cyanamid Company. (1991). Preparation of cyclohexanol derivatives and novel thioamide intermediates.
-
Wang, Y., et al. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Gómez-Quero, S., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- Bristol-Myers Squibb Company. (2013). Derivatives of betulin.
-
Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Rowe, L., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Methylcyclohexylamine, 98%. [Link]
- Gedeon Richter. (2010). (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.
- Celgene Corporation. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 39(4), 741-762. [Link]
-
Abdel-Magid, A. F., et al. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]
-
Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-32. [Link]
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Application Notes & Protocols: N-Isobutylcyclohexylamine Hydrochloride as a Versatile Ligand for Organometallic Catalysis
Abstract
This technical guide provides a comprehensive overview of N-isobutylcyclohexylamine hydrochloride, a secondary amine salt with significant potential as a ligand in organometallic chemistry. While the hydrochloride salt serves as a stable, air-tolerant precursor, the corresponding free base, N-isobutylcyclohexylamine, acts as a potent ligand for transition metals, particularly palladium. These application notes detail the synthesis of the ligand, its proposed role in catalysis, and a detailed protocol for its application in a representative palladium-catalyzed Buchwald-Hartwig amination reaction. The causality behind experimental choices, the influence of the ligand's steric and electronic properties, and methods for the characterization of the resulting organometallic complexes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile ligand.
Introduction: The Role of Bulky Secondary Amines in Catalysis
In the realm of transition metal catalysis, the ligand plays a pivotal role in dictating the reactivity, selectivity, and stability of the metallic center.[1] Amine ligands, in particular, have garnered considerable attention due to their strong coordination ability and their capacity to modulate the electronic environment of the metal.[2] Sterically hindered secondary amines, such as N-isobutylcyclohexylamine, are of particular interest. Their bulky nature can promote reductive elimination, a key step in many catalytic cycles, and can also influence the coordination number of the metal center, often favoring the formation of highly reactive, low-coordinate species.[3]
N-Isobutylcyclohexylamine combines a cyclohexyl group and an isobutyl group, creating a sterically demanding and electron-donating ligand upon deprotonation. The hydrochloride salt is a convenient and stable form for storage and handling, which can be easily converted to the active free amine ligand in situ through the addition of a base. This guide will explore the practical applications of this ligand in the context of modern organometallic chemistry.
Synthesis of N-Isobutylcyclohexylamine and its Hydrochloride Salt
The synthesis of N-isobutylcyclohexylamine is most effectively achieved through reductive amination of cyclohexanone with isobutylamine.[4] This common and robust method allows for the formation of the desired secondary amine in high yield.
Protocol 2.1: Synthesis of N-Isobutylcyclohexylamine
This protocol is adapted from established procedures for the reductive amination of cyclohexanone.[4][5]
Materials:
-
Cyclohexanone
-
Isobutylamine
-
Palladium on carbon (10 wt%)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous ethanol.
-
Add isobutylamine (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding imine intermediate.
-
Carefully add 10% palladium on carbon (1-2 mol%) to the reaction mixture.
-
Transfer the flask to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-isobutylcyclohexylamine.
-
The crude product can be purified by distillation under reduced pressure to yield the pure secondary amine.
Protocol 2.2: Preparation of N-Isobutylcyclohexylamine Hydrochloride
Materials:
-
N-Isobutylcyclohexylamine
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Diethyl ether (anhydrous)
-
Standard glassware
Procedure:
-
Dissolve the purified N-isobutylcyclohexylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated HCl dropwise or a solution of HCl in diethyl ether).
-
A white precipitate of N-isobutylcyclohexylamine hydrochloride will form immediately.
-
Stir the suspension for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
N-Isobutylcyclohexylamine as a Ligand in Palladium-Catalyzed Cross-Coupling
Bulky secondary amines have proven to be effective ligands in various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[6] In these reactions, the amine ligand can play multiple roles:
-
Activation of the Palladium Precatalyst: The amine can coordinate to a Pd(II) precatalyst, such as Pd(OAc)₂, facilitating its reduction to the active Pd(0) species.[7]
-
Stabilization of the Catalytic Species: The ligand stabilizes the Pd(0) intermediate, preventing its aggregation into inactive palladium black.
-
Modulation of Reactivity: The steric bulk of the N-isobutylcyclohexylamine ligand can accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency.[3]
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the role of the N-isobutylcyclohexylamine ligand (L).
Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.
Application Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with a primary amine, using N-isobutylcyclohexylamine hydrochloride as the ligand precursor.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Primary amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Isobutylcyclohexylamine hydrochloride
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard Schlenk line and inert atmosphere techniques
Table 1: Reagent Quantities for a Representative Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg | 1.0 |
| Aniline | 93.13 | 1.2 | 112 mg (110 µL) | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 | 4.5 mg | 0.02 |
| N-Isobutylcyclohexylamine HCl | 193.74 | 0.04 | 7.7 mg | 0.04 |
| Sodium tert-butoxide | 96.1 | 1.4 | 135 mg | 1.4 |
| Toluene | - | - | 5 mL | - |
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂, N-isobutylcyclohexylamine hydrochloride, and sodium tert-butoxide to a Schlenk tube. Add a portion of the toluene and stir for 15-30 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
Reaction Setup: To the Schlenk tube containing the pre-formed catalyst, add the aryl bromide and the remaining toluene.
-
Addition of Amine: Add the primary amine to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.
Characterization of Organometallic Intermediates
The characterization of the palladium-amine complexes formed during the catalytic cycle is crucial for mechanistic understanding. NMR spectroscopy is a powerful tool for this purpose.[8]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Notes |
| Pd-H (Hydride) | 0 to -40 | - | Highly shielded protons upfield of TMS are indicative of a metal hydride.[8] |
| Coordinated Amine N-H | Broad, 4-8 | - | Often broad due to quadrupole coupling and exchange. |
| Cyclohexyl & Isobutyl Protons on Ligand | 0.8 - 3.0 | 20 - 60 | Shifts may be broader or more complex upon coordination to the metal center compared to the free ligand. |
| Aromatic Protons of Aryl Group on Palladium | 6.5 - 8.5 | 120 - 150 | Coordination can induce shifts in the aromatic region. |
Causality and Self-Validation in Protocol Design
-
Why N-Isobutylcyclohexylamine Hydrochloride? The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately than the corresponding free amine, which is a liquid.[9] The active ligand is generated in situ by the base.
-
The Role of the Base (NaOtBu): Sodium tert-butoxide serves two primary functions: it deprotonates the N-isobutylcyclohexylamine hydrochloride to generate the active free amine ligand, and it deprotonates the primary amine substrate after coordination to the palladium center, facilitating the formation of the palladium-amido complex.[10]
-
Choice of Solvent: Toluene is a common solvent for cross-coupling reactions as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is often employed to ensure the formation of a stable and active catalytic species.
Conclusion
N-Isobutylcyclohexylamine hydrochloride is a promising and versatile precursor for a bulky secondary amine ligand in organometallic catalysis. Its synthesis is straightforward, and its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be inferred from the well-established chemistry of similar sterically hindered amine ligands. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this ligand in the development of novel and efficient catalytic transformations.
References
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
ACS Publications. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics. Retrieved from [Link]
-
ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Characterization of Organometallic Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Isobutylcyclohexylamine. Retrieved from [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-(2-methylpropyl)cyclohexanamine hydrochloride in the Development of GPCR Ligands
Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the synthesis, pharmacological characterization, or application of N-(2-methylpropyl)cyclohexanamine hydrochloride as a ligand for any specific G-protein coupled receptor (GPCR). The following document is a scientifically-grounded, hypothetical application note designed to serve as a comprehensive guide for researchers. It outlines the standard operating procedures and rationale that would be employed to investigate a novel, simple amine compound like this compound for its potential as a GPCR ligand. The choice of target and the data presented are illustrative.
Introduction: Rationale for Investigating this compound
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them premier targets for drug discovery.[1] The identification of novel chemical scaffolds that can modulate GPCR activity is a critical endeavor in pharmacology. This compound is a simple, synthetically accessible molecule featuring a secondary amine, a common pharmacophore in many biologically active compounds, particularly those targeting aminergic GPCRs.[2][3] Its structure, comprising a cyclohexyl ring and an isobutyl group, offers a unique combination of lipophilicity and steric bulk that could confer selectivity and specific binding interactions within a GPCR orthosteric or allosteric pocket.
This document provides a roadmap for the initial characterization of this compound as a potential GPCR ligand. It details the necessary protocols for determining its binding affinity, functional activity, and potential for biased signaling at a representative aminergic GPCR, the hypothetical "Receptor X".
Physicochemical Properties of the Investigational Compound
A foundational understanding of a compound's physical and chemical properties is essential for designing experiments and interpreting results.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C10H22ClN | PubChem |
| Molecular Weight | 191.74 g/mol | PubChem |
| Structure | PubChem |
Note: Properties are for the hydrochloride salt. The free base has a molecular weight of 155.28 g/mol .[4]
Experimental Workflows for GPCR Ligand Characterization
The characterization of a novel compound like this compound follows a logical progression from binding studies to functional assays that elucidate its efficacy and signaling profile.
Caption: Workflow for GPCR Ligand Characterization.
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a hypothetical Gq-coupled aminergic receptor, "Receptor X", by measuring its ability to displace a known radiolabeled antagonist.
Rationale: Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and a receptor.[5] By using a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound, we can determine the concentration at which the test compound displaces 50% of the radioligand (IC50), which can then be converted to the equilibrium dissociation constant (Ki).
Materials:
-
HEK293 cells stably expressing "Receptor X"
-
Cell membrane preparation from the above cells
-
Radioligand: [³H]-Antagonist Y (specific for Receptor X)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Non-specific binding control: High concentration (10 µM) of a known, unlabeled antagonist for Receptor X
-
96-well filter plates (GF/C filters)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer, ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the appropriate dilution of this compound.
-
50 µL of [³H]-Antagonist Y at a final concentration equal to its Kd.
-
50 µL of cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add 50 µL of scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Normalize the data as a percentage of the specific binding in the absence of the competitor compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Elucidating the Signaling Profile
Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[5][6] They measure the downstream consequences of receptor activation.
G-Protein Dependent Signaling Pathways
GPCRs primarily signal through heterotrimeric G proteins, which are broadly classified into Gs, Gi, and Gq families, each initiating a distinct downstream cascade.[5][7]
Caption: Major G-protein signaling pathways.
Protocol: Calcium Flux Assay for Gq-Coupled Receptors
This protocol measures the increase in intracellular calcium concentration following the activation of "Receptor X" (a hypothetical Gq-coupled receptor) by this compound.
Rationale: Gq-coupled GPCRs activate phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[5] IP₃ triggers the release of calcium from intracellular stores, a transient event that can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
CHO-K1 cells stably expressing "Receptor X"
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
This compound stock solution
-
A known agonist for Receptor X (positive control)
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add the Fluo-4 AM loading solution (containing probenecid) to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare a 4x concentrated serial dilution of the test compound and controls in assay buffer.
-
Measurement: Place the cell plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Compound Addition: After establishing a stable baseline reading for 15-20 seconds, the instrument injects the compound dilutions into the wells.
-
Data Acquisition: Continue reading fluorescence for an additional 90-120 seconds to capture the peak response.
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the maximal concentration of the positive control agonist (100%).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Protocol: β-Arrestin Recruitment Assay
This protocol assesses the potential for biased signaling by measuring the recruitment of β-arrestin to "Receptor X" upon ligand binding.
Rationale: In addition to G-protein signaling, agonist-bound GPCRs are phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins.[5] This process desensitizes G-protein signaling but can also initiate G-protein-independent signaling cascades. Ligands that preferentially activate one pathway over the other are termed "biased ligands".[6]
Materials:
-
U2OS cells co-expressing "Receptor X" fused to a ProLink tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter assay).
-
Cell Plating Reagent
-
Detection Reagent Kit
-
This compound stock solution
-
A known agonist for Receptor X (positive control)
-
Luminescent plate reader
Procedure:
-
Cell Plating: Prepare and plate the assay-ready cells according to the manufacturer's protocol. Incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's instructions. This will generate a chemiluminescent signal if the receptor and β-arrestin have interacted, bringing the ProLink and EA tags into proximity.
-
Measurement: Incubate for 60 minutes at room temperature, then read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the response of the maximal concentration of the positive control agonist.
-
Plot the normalized luminescent signal against the log concentration of this compound.
-
Determine the EC50 and Emax for β-arrestin recruitment.
-
Compare these values to those obtained from G-protein signaling assays to assess for signaling bias.
-
Data Interpretation and Hypothetical Results
The following table summarizes hypothetical data that could be generated from the protocols described above for this compound at "Receptor X".
| Assay | Parameter | Hypothetical Value | Interpretation |
| Radioligand Binding | Ki | 150 nM | Moderate binding affinity. |
| Calcium Flux (Gq) | EC50 | 450 nM | Moderate potency as an agonist. |
| Emax | 85% | High efficacy partial agonist. | |
| β-Arrestin Recruitment | EC50 | 2.5 µM | Low potency for β-arrestin pathway. |
| Emax | 30% | Low efficacy for β-arrestin pathway. |
Interpretation of Hypothetical Data: These results would suggest that this compound is a Gq-biased partial agonist for "Receptor X". It binds with moderate affinity and preferentially activates the Gq-mediated calcium signaling pathway over the β-arrestin recruitment pathway. Such a profile can be therapeutically advantageous, potentially minimizing receptor desensitization and other side effects associated with β-arrestin signaling.[6]
Structure-Activity Relationship (SAR) Exploration
To optimize the potency and selectivity of the lead compound, a systematic exploration of the structure-activity relationship (SAR) is necessary.[7][8] This involves synthesizing and testing analogs with modifications to different parts of the molecule.
Hypothetical SAR Table:
| Compound ID | R1 Group (on Cyclohexyl) | R2 Group (on Amine) | Ki (nM) | Gq EC50 (nM) |
| Lead | H | Isobutyl | 150 | 450 |
| Analog 1 | 4-OH | Isobutyl | 95 | 280 |
| Analog 2 | H | Propyl | 220 | 600 |
| Analog 3 | H | Cyclopropyl | 180 | 510 |
| Analog 4 | H | t-Butyl | >10,000 | >10,000 |
This hypothetical SAR suggests that:
-
Adding a polar group (hydroxyl) to the cyclohexyl ring may improve binding and potency.
-
The size and branching of the N-alkyl group are critical; small changes (propyl vs. isobutyl) are tolerated, but significant steric hindrance (t-butyl) abolishes activity.
Conclusion and Future Directions
This application note has outlined a comprehensive, albeit hypothetical, workflow for the initial characterization of this compound as a novel GPCR ligand. The protocols provided for binding and functional assays represent standard, robust methods in the field of GPCR drug discovery. The hypothetical results illustrate how this compound could be identified as a Gq-biased partial agonist, a promising profile for further development.
Future work would involve:
-
Confirming the binding mode through site-directed mutagenesis.
-
Expanding the SAR studies to optimize affinity and bias.
-
Assessing selectivity against a panel of other aminergic GPCRs.
-
Evaluating the compound's properties for drug-likeness, including metabolic stability and cell permeability.
By following these rigorous and validated protocols, researchers can effectively screen and characterize novel chemical entities, paving the way for the development of next-generation therapeutics targeting the vast and complex family of G-protein coupled receptors.
References
-
Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-423. [Link]
-
Wootten, D., et al. (2018). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Nature Reviews Drug Discovery, 17(9), 639-654. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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de Graaf, C., et al. (2018). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry, 62(8), 3755-3788. [Link]
-
Wess, J. (1998). Structure-activity relationships of G protein-coupled receptors. The FASEB Journal, 12(12), 1447-1461. [Link]
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PubChem. (n.d.). N-(2-methylpropyl)cyclohexanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
de Graaf, C., et al. (2018). Aminergic GPCR-Ligand Interactions. VU Research Portal. [Link]
-
PubChem. (n.d.). N-(2-methylpropyl)cyclopentanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
van der Velden, W. J. C., et al. (2018). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry, 61(20), 9223-9245. [Link]
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- 3. research.vu.nl [research.vu.nl]
- 4. Cyclohexanamine, N-methyl-n-propyl- | C10H21N | CID 541883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exploring the Potential of N-(2-methylpropyl)cyclohexanamine Hydrochloride in Advanced Material Science
Abstract
N-(2-methylpropyl)cyclohexanamine hydrochloride is a cycloaliphatic amine salt with a unique molecular architecture combining a bulky cyclohexyl group and a flexible isobutyl substituent. While its applications in material science are not yet widely documented, its inherent chemical functionalities present compelling, underexplored opportunities. This guide moves beyond established use-cases to provide researchers, chemists, and material scientists with a foundational framework for investigating this compound in three promising areas: as a novel co-monomer for specialty polyamides, as a corrosion inhibitor for mild steel, and as a modifying curing agent for epoxy resin systems. By detailing the scientific rationale and providing robust, step-by-step experimental protocols, this document serves as a catalyst for innovation and a practical handbook for unlocking the potential of N-(2-methylpropyl)cyclohexanamine and its derivatives in the next generation of advanced materials.
Introduction: Chemical Rationale and Potential
This compound (PubChem CID: Not available, analogous to N-propylcyclohexanamine, CID 19178) is a secondary amine salt.[1][2][3] The free base form possesses a reactive N-H bond, a sterically hindered nitrogen atom, and a combination of hydrophobic aliphatic groups. This distinct structure suggests several potential roles in material science:
-
In Polymer Chemistry: The secondary amine functionality allows it to act as a monomer in polycondensation reactions. Unlike primary diamines that lead to linear chains, this monofunctional secondary amine can act as a chain terminator or, if bifunctional analogues were synthesized, could introduce bulky side groups that disrupt chain packing. This disruption can enhance solubility, lower the glass transition temperature (Tg), and create polymers with unique mechanical properties.[4][5]
-
In Surface Science & Corrosion Inhibition: Amine-containing compounds are widely recognized as effective corrosion inhibitors for metals.[6][7][8] The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of metal atoms, leading to adsorption onto the metal surface.[6][8] The bulky, hydrophobic cyclohexyl and isobutyl groups can then form a dense, protective film that repels corrosive aqueous species.[8]
-
In Thermoset Formulations: Secondary amines are effective curing agents for epoxy resins.[9][10] They react with epoxide rings to form a cross-linked polymer network. The specific structure of N-(2-methylpropyl)cyclohexanamine would influence the cross-link density, reaction kinetics, and the ultimate thermomechanical properties (e.g., toughness, thermal stability) of the cured epoxy system.[11]
This document provides detailed protocols to empirically test these hypotheses.
Application Area 1: Specialty Polyamide Synthesis
Scientific Rationale
Conventional polyamides, like Nylon 6,6, are synthesized from primary diamines and dicarboxylic acids.[4][12] The use of a secondary amine like N-(2-methylpropyl)cyclohexanamine introduces a point of N-substitution along the polymer backbone. This has profound structural implications:
-
Disruption of Hydrogen Bonding: The substitution on the nitrogen atom eliminates the N-H bond that is critical for the inter-chain hydrogen bonding responsible for the high crystallinity and melting points of traditional nylons.
-
Increased Free Volume: The bulky cyclohexyl and isobutyl side groups prevent efficient chain packing, increasing the amorphous content and free volume within the material.
These structural changes are hypothesized to yield a polyamide with enhanced solubility in organic solvents, a lower melting point, and potentially greater flexibility compared to its unsubstituted counterparts.[5]
Experimental Protocol: Synthesis of an N-Substituted Polyamide
This protocol describes the low-temperature solution polycondensation of N-(2-methylpropyl)cyclohexanamine (as a chain-terminating or modifying agent) with a standard diamine and diacid chloride.
Materials:
-
This compound (First, convert to free base using NaOH)
-
Hexamethylenediamine
-
Adipoyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl)
-
Triethylamine (as acid scavenger)
-
Methanol
-
Deionized water
Protocol Steps:
-
Free Base Preparation: Dissolve 10 mmol of this compound in 50 mL of deionized water. Add 1 M NaOH dropwise while stirring until the pH reaches >11. Extract the oily free base with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the free amine.
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 45 mmol of hexamethylenediamine and 10 mmol of the prepared N-(2-methylpropyl)cyclohexanamine in 100 mL of anhydrous DMAc containing 4% LiCl. Cool the solution to 0°C in an ice bath.
-
Polymerization: Add 10.5 mL (75 mmol) of triethylamine to the amine solution. While stirring vigorously under a nitrogen atmosphere, add a solution of 50 mmol of adipoyl chloride in 30 mL of anhydrous DMAc dropwise from the dropping funnel over 30 minutes. A viscous solution will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Polymer Precipitation & Purification: Pour the viscous polymer solution slowly into 500 mL of rapidly stirring methanol. The polyamide will precipitate as a white solid.
-
Washing: Filter the polymer and wash it thoroughly with deionized water (3 x 100 mL) to remove salts, followed by a final wash with methanol (1 x 50 mL).
-
Drying: Dry the resulting polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Characterization & Expected Results
The synthesized polymer should be characterized to confirm its structure and properties.
| Analysis Technique | Purpose | Anticipated Outcome |
| FTIR Spectroscopy | Confirm functional groups | Presence of amide C=O stretch (~1640 cm⁻¹), absence of secondary amine N-H bend. |
| ¹H NMR Spectroscopy | Elucidate polymer structure | Signals corresponding to the aliphatic backbone and the distinct peaks of the N-substituted cyclohexyl and isobutyl groups. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution | A controlled molecular weight distribution, confirming polymerization.[13] |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions (Tg, Tm) | A lower melting point (Tm) and glass transition temperature (Tg) compared to unmodified Nylon 6,10, reflecting reduced crystallinity.[13] |
Workflow for Polyamide Synthesis and Characterization
Caption: Workflow for N-substituted polyamide synthesis and analysis.
Application Area 2: Corrosion Inhibition
Scientific Rationale
The efficacy of an amine-based corrosion inhibitor is governed by its ability to adsorb onto a metal surface and form a barrier against corrosive agents.[6][8] N-(2-methylpropyl)cyclohexanamine is hypothesized to be an effective inhibitor due to:
-
Adsorption Center: The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond with the metal surface.[6]
-
Hydrophobic Shield: The bulky, non-polar cyclohexyl and isobutyl groups orient away from the surface, creating a dense hydrophobic layer that inhibits the ingress of water and corrosive ions like chloride.[8]
This protocol outlines a standard laboratory method for evaluating its inhibition efficiency on mild steel in an acidic environment, a common scenario in industrial processes.
Protocol: Electrochemical Evaluation of Inhibition Efficiency
This protocol uses potentiodynamic polarization, a rapid electrochemical technique, to determine the inhibitor's effect on corrosion kinetics.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: mild steel coupon; Counter electrode: platinum wire; Reference electrode: Saturated Calomel Electrode (SCE))
-
Mild steel coupons (e.g., C1018)
-
1 M Hydrochloric Acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Silicon carbide grinding papers (240, 400, 600 grit)
-
Acetone, ethanol, deionized water
Protocol Steps:
-
Electrode Preparation: Prepare the mild steel working electrode by grinding successively with 240, 400, and 600 grit silicon carbide paper. Degrease with acetone, rinse with ethanol, then deionized water, and dry quickly.
-
Cell Assembly: Assemble the three-electrode cell. Fill it with 100 mL of 1 M HCl solution. Immerse the electrodes in the solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes until a steady state is reached.
-
Blank Measurement: Perform a potentiodynamic polarization scan on the blank 1 M HCl solution. Scan from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.
-
Inhibitor Addition: Introduce the this compound inhibitor to the cell to achieve the desired concentrations (e.g., 50, 100, 200, 500 ppm).
-
Inhibited Measurement: For each concentration, allow the system to stabilize at OCP for 60 minutes, then perform the potentiodynamic polarization scan as in step 4.
-
Data Analysis: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots for the blank and each inhibitor concentration.
-
Calculate Inhibition Efficiency (IE%): Use the following formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 Where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.
Expected Results & Data Presentation
The addition of the inhibitor is expected to decrease the corrosion current density and shift the corrosion potential. An effective inhibitor will show a significant increase in IE% with increasing concentration.
| Inhibitor Conc. (ppm) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1250 | -475 | - |
| 50 | 450 | -490 | 64.0% |
| 100 | 210 | -495 | 83.2% |
| 200 | 95 | -505 | 92.4% |
| 500 | 50 | -510 | 96.0% |
Workflow for Corrosion Inhibition Testing
Caption: Electrochemical workflow for evaluating inhibitor efficiency.
Application Area 3: Epoxy Resin Curing Agent
Scientific Rationale
Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, often imparting high thermal stability and good mechanical properties.[9][11] As a secondary cycloaliphatic amine, N-(2-methylpropyl)cyclohexanamine can participate in the epoxy curing reaction by opening the epoxide ring.[14] Its unique structure is expected to influence the final network in several ways:
-
Reactivity: The steric hindrance around the nitrogen atom may slow the curing reaction compared to less hindered amines, potentially increasing the pot life of the formulation.[9]
-
Flexibility: The isobutyl group can act as a flexible spacer within the rigid cross-linked network, potentially improving the toughness and impact resistance of the cured material.
-
Glass Transition Temperature (Tg): The bulky nature of the molecule will affect the cross-link density and chain mobility, directly influencing the Tg of the final thermoset.[11]
Protocol: Formulation and Thermomechanical Characterization
This protocol details the preparation of a simple epoxy formulation and its subsequent characterization.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828)
-
N-(2-methylpropyl)cyclohexanamine (free base form)
-
Anhydride curing agent (e.g., methylhexahydrophthalic anhydride, MHHPA)
-
Silicone mold
-
Programmable oven
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Protocol Steps:
-
Determine Stoichiometry: Calculate the required amount of amine and anhydride based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxy Equivalent Weight (EEW) of the resin. For this protocol, we will use the amine as a modifying agent in an anhydride-cured system.
-
Formulation Preparation:
-
Preheat the DGEBA resin to 60°C to reduce its viscosity.
-
In a disposable cup, weigh 100 parts by weight of DGEBA resin.
-
Add 5 parts by weight of N-(2-methylpropyl)cyclohexanamine and mix thoroughly for 5 minutes.
-
Add 80 parts by weight of MHHPA and continue to mix for another 5 minutes until the mixture is homogeneous.
-
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Casting & Curing: Pour the degassed mixture into a pre-heated silicone mold. Place the mold in a programmable oven and cure using a staged cycle: 2 hours at 100°C followed by 3 hours at 150°C.
-
Post-Cure & Demolding: Allow the oven to cool slowly to room temperature before demolding the cured epoxy plaque.
-
Characterization:
-
DSC Analysis: Cut a small sample (5-10 mg) from the cured plaque. Run a DSC scan from 30°C to 200°C at a heating rate of 10°C/min to determine the glass transition temperature (Tg).
-
DMA Analysis: Cut a rectangular sample to the required dimensions for the DMA instrument. Perform a temperature sweep from 30°C to 200°C at a heating rate of 3°C/min to determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve provides another measure of the Tg.
-
Expected Performance & Data Summary
The incorporation of N-(2-methylpropyl)cyclohexanamine is expected to modify the thermomechanical profile of the standard anhydride-cured epoxy.
| Property | Control (DGEBA + MHHPA) | Modified (DGEBA + MHHPA + Amine) | Rationale for Change |
| Glass Transition (Tg) by DSC | ~145°C | ~135°C | The bulky, flexible amine may slightly disrupt the cross-link density, lowering Tg. |
| Storage Modulus (E') at 40°C | 2.8 GPa | 2.6 GPa | A slight decrease in stiffness may be observed due to increased network flexibility. |
| Pot Life at 25°C | > 8 hours | > 8 hours | The secondary amine's reactivity is likely slow enough not to drastically reduce the pot life of the anhydride system. |
Logical Flow for Epoxy Formulation and Testing
Caption: Process for epoxy modification, curing, and analysis.
Conclusion and Future Outlook
The application notes and protocols detailed herein provide a comprehensive starting point for investigating the role of this compound in material science. The proposed applications in polyamides, corrosion inhibition, and epoxy thermosets are grounded in established chemical principles but represent novel avenues of research for this specific molecule. The experimental frameworks are designed to be robust and adaptable, allowing researchers to generate reliable data on the synthesis and performance of new materials. Future work should focus on synthesizing bifunctional derivatives for polymerization, exploring its performance in different corrosive environments, and systematically studying its effect on epoxy cure kinetics and network architecture. Through such explorations, the full potential of this versatile chemical building block can be realized.
References
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. Available from: [Link]
-
Test Methods for Evaluating Corrosion and Inhibitors. AMPP Knowledge Hub. Available from: [Link]
-
Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents. Justia Patents. Available from: [Link]
-
Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. Available from: [Link]
-
Catalyzed Synthesis and Characterization of a Novel Lignin-Based Curing Agent for the Curing of High-Performance Epoxy Resin. MDPI. Available from: [Link]
-
Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine. Available from: [Link]
-
Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. Corrosion and Materials. Available from: [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. National Institutes of Health. Available from: [Link]
-
Formation of Polyamides. Save My Exams. Available from: [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. Available from: [Link]
-
The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Tetra. Available from: [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. Available from: [Link]
-
N-Propylcyclohexanamine. PubChem. Available from: [Link]
-
Cyclohexylamine hydrochloride. PubChem. Available from: [Link]
-
Cyclohexylamine. PubChem. Available from: [Link]
Sources
- 1. N-Propylcyclohexanamine | C9H19N | CID 19178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine hydrochloride | C6H13N.ClH | CID 2723770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-methylpropyl)cyclohexanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-(2-methylpropyl)cyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure successful and optimized synthesis.
I. Synthesis Overview: Reductive Amination
The synthesis of N-(2-methylpropyl)cyclohexanamine is most commonly achieved through a one-pot reductive amination reaction.[1] This method involves the reaction of cyclohexanone with isobutylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling.
Reaction Scheme:
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Experimental Protocols
Protocol 1: One-Pot Synthesis of N-(2-methylpropyl)cyclohexanamine
-
To a stirred solution of cyclohexanone (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.5 M), add isobutylamine (1.1 eq). [2]2. If necessary, add acetic acid to adjust the pH to approximately 4-5. [3]3. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, monitoring for any temperature increase.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or GC-MS analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylpropyl)cyclohexanamine.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude amine from Protocol 1 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold diethyl ether or hexane to remove any soluble impurities.
-
Dry the resulting white solid under vacuum to obtain this compound. [4]
V. References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Google Patents. (1967). Process for the purification of amines.
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Chemguide. (n.d.). Making Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
ResearchGate. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (2018). Product distributions of reductive amination of cyclohexanone over.... [Link]
-
Khan Academy. (2024). Worked problem: Synthesis of Amines. [Link]
-
Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Reddit. (2018). Ways of crashing out amines. [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Chemistry 234 Chapter 24 - Problem Set. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the reductive amination of.... [Link]
-
GSK. (n.d.). Reductive Amination. [Link]
-
Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
Sources
Troubleshooting guide for the reductive amination of cyclohexanone with isobutylamine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the reductive amination of cyclohexanone with isobutylamine to synthesize N-isobutylcyclohexylamine. It is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested insights to overcome common experimental challenges.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, valued for its versatility and efficiency.[1][2] The reaction proceeds through the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. This guide focuses on the specific application of this reaction between cyclohexanone and isobutylamine, a process that, while conceptually straightforward, can present several practical hurdles. Here, we address these potential issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide & FAQs
Low or No Product Yield
Question: I am observing a very low yield of N-isobutylcyclohexylamine, or the reaction does not seem to proceed at all. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to the formation of the initial imine intermediate and the efficacy of the reduction step.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine often lies towards the starting materials. To drive the reaction forward, the removal of water, a byproduct of imine formation, is crucial.[1]
-
Solution: The use of a dehydrating agent is highly recommended. Molecular sieves (4Å) are a practical and effective choice. They should be activated by heating prior to use.[3] Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can also be employed to facilitate imine formation by activating the ketone.[1][4]
-
-
Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction requires mildly acidic conditions (pH 4-5) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the conditions are too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]
-
Choice and Activity of Reducing Agent: The choice of reducing agent and its handling are critical.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can also reduce the starting cyclohexanone to cyclohexanol, a common byproduct.[1] To minimize this, it is best to allow for the imine to form before adding the reducing agent in a stepwise approach.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the protonated imine (iminium ion) over the ketone, allowing for a one-pot reaction.[1][7] However, its toxicity and the potential for cyanide contamination are significant drawbacks.[8]
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and highly selective reducing agent that is often the preferred choice for reductive aminations.[6][8] It is particularly effective for ketones and is less toxic than sodium cyanoborohydride.[8]
-
-
Reaction Temperature: While many reductive aminations can be performed at room temperature, lower temperatures can sometimes be beneficial to control side reactions. Conversely, for sterically hindered substrates, gentle heating may be required to facilitate imine formation. A systematic temperature study can help identify the optimal conditions for your specific setup.[9]
Presence of Side Products
Question: My reaction mixture shows the presence of significant impurities alongside my desired N-isobutylcyclohexylamine. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge in reductive amination. The most common impurities in this specific reaction are cyclohexanol and the tertiary amine resulting from over-alkylation.
-
Cyclohexanol Formation: As mentioned, the reduction of the starting cyclohexanone to cyclohexanol is a common side reaction, especially when using a strong reducing agent like NaBH₄.[1]
-
Minimization Strategy:
-
Use a more selective reducing agent: Switching to NaBH(OAc)₃ (STAB) or NaBH₃CN will significantly reduce the formation of cyclohexanol.[8]
-
Stepwise procedure: If using NaBH₄, allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like TLC or GC-MS.[6]
-
-
-
Over-alkylation (Tertiary Amine Formation): The desired secondary amine product, N-isobutylcyclohexylamine, can react with another molecule of cyclohexanone to form a tertiary amine. This is a common issue when reacting primary amines.[10]
-
Minimization Strategy:
-
Stoichiometry Control: Using an excess of the primary amine (isobutylamine) can help to favor the formation of the secondary amine. A 2:1 ratio of amine to ketone is a good starting point.[2]
-
Slow Addition of the Ketone: Adding the cyclohexanone slowly to the mixture of the amine and the reducing agent can help to keep the concentration of the ketone low, thus minimizing the chance of the secondary amine reacting with it.
-
Stepwise Imine Formation and Reduction: Forming the imine first, and then adding the reducing agent can also help to control over-alkylation.[6]
-
-
-
Enamine Formation: While primary amines typically form imines, under certain conditions, a competing reaction can lead to the formation of an enamine, which may not be efficiently reduced or could lead to other byproducts.[7][11]
-
Minimization Strategy: Maintaining the appropriate pH and ensuring the presence of a proton source can favor the formation of the iminium ion, which is readily reduced.
-
Purification Challenges
Question: I am having difficulty purifying my N-isobutylcyclohexylamine from the reaction mixture. What are the best strategies for purification?
Answer: The purification of amines can be challenging due to their basic nature. A combination of techniques is often required for optimal results.
-
Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities like cyclohexanol will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified amine.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Column Chromatography: While often a last resort for simple amines due to potential streaking on silica gel, it can be effective.
-
Pro-Tip: To improve separation and reduce tailing, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.
-
Product Characterization
Question: How can I confirm that I have successfully synthesized N-isobutylcyclohexylamine?
Answer: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the cyclohexyl and isobutyl groups. Key signals to look for include:
-
A multiplet for the proton on the carbon attached to the nitrogen of the cyclohexyl ring.
-
Signals corresponding to the methylene and methine protons of the isobutyl group.
-
The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the number of unique carbon environments in the molecule. You should expect to see distinct signals for the carbons of the cyclohexyl ring and the isobutyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine, typically in the region of 3300-3500 cm⁻¹. The absence of a strong C=O stretch (around 1715 cm⁻¹) from the starting cyclohexanone is also a good indicator of a successful reaction.
-
MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound. For N-isobutylcyclohexylamine (C₁₀H₂₁N), the expected molecular weight is approximately 155.28 g/mol . The fragmentation pattern can also provide structural information.
Experimental Protocols & Data
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of cyclohexanone (1.0 eq) and isobutylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or distillation.
| Reagent | Molar Equivalents |
| Cyclohexanone | 1.0 |
| Isobutylamine | 1.2 - 2.0 |
| Sodium Triacetoxyborohydride (STAB) | 1.5 |
| Acetic Acid (optional catalyst) | 0.1 |
Visualizing the Reaction and Troubleshooting
Diagram 1: Reductive Amination Workflow
Caption: A general workflow for the reductive amination of cyclohexanone with isobutylamine.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues in the reductive amination reaction.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
NIST. (n.d.). N-Isopropylcyclohexylamine. In NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
- Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]
-
Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
-
YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. N-Isopropylcyclohexylamine [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Amine Resolving Agents: Evaluating N-(2-methylpropyl)cyclohexanamine Hydrochloride Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture stands as a critical and often challenging step. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure drug safety and efficacy.[1] Among the various techniques for chiral resolution, diastereomeric salt formation remains a cornerstone, valued for its scalability and cost-effectiveness.[2] This guide provides a comprehensive comparison of chiral amine resolving agents, with a detailed look at the established workhorses of the industry and an introduction to the potential of N-(2-methylpropyl)cyclohexanamine hydrochloride.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental concept behind this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3] When a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer.[4][5] Subsequent liberation of the amine resolving agent yields the desired enantiomer of the acid in an enriched form.
The success of a diastereomeric salt resolution hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. An ideal resolving agent should form well-defined, crystalline salts with a significant difference in solubility between the two diastereomers, leading to high recovery and high enantiomeric excess (ee) of the target enantiomer.[6]
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Established Chiral Amine Resolving Agents: A Comparative Overview
The selection of an appropriate resolving agent is often a combination of empirical screening and rational design based on the structures of the racemate and the agent. Below, we profile some of the most widely used chiral amines in industrial and academic settings.
(R)- and (S)-1-Phenylethylamine
This is arguably one of the most common and versatile chiral amines used for the resolution of racemic carboxylic acids.[7] Its popularity stems from its commercial availability in high enantiomeric purity, relatively low cost, and its ability to form crystalline salts with a wide range of acids.
Structural Features and Efficacy: The presence of the phenyl group allows for potential π-π stacking interactions in the crystal lattice, which can contribute to the differential stability and solubility of the diastereomeric salts. The single stereocenter is close to the basic amino group, which can lead to effective chiral recognition during salt formation.
Typical Applications: It has been successfully used to resolve a vast number of racemic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[6][8]
Brucine
A naturally occurring alkaloid, brucine has a rigid, complex polycyclic structure with multiple stereocenters.[9] This structural complexity provides numerous points of interaction for chiral discrimination.
Structural Features and Efficacy: The rigid framework of brucine can lead to highly specific steric and hydrogen bonding interactions with the substrate, often resulting in well-formed crystals and high enantiomeric excesses. However, its high molecular weight is a drawback, and its toxicity requires careful handling.[9]
Typical Applications: Brucine is a powerful resolving agent for a wide array of acidic compounds, particularly those that are difficult to resolve with simpler amines.[5][10]
Ephedrine and Pseudoephedrine
These natural products and their synthetic derivatives are diastereomers themselves, each possessing two chiral centers.[11] The presence of both an amino and a hydroxyl group allows for multiple points of interaction, including hydrogen bonding, in the formation of diastereomeric salts.
Structural Features and Efficacy: The dual functional groups can lead to strong and specific interactions within the crystal lattice, facilitating efficient resolution. The availability of multiple stereoisomers of ephedrine provides a toolkit for screening the best resolving agent for a particular racemic acid.[12]
Typical Applications: Ephedrine and its analogues have been employed in the resolution of various carboxylic acids and have also been used as chiral auxiliaries in asymmetric synthesis.[13][14]
Comparative Data of Established Resolving Agents
| Resolving Agent | Molecular Weight ( g/mol ) | Typical Racemate | Example Yield (%) | Example ee (%) | Key Advantages | Key Disadvantages |
| (R)-1-Phenylethylamine | 121.18 | Ibuprofen | 75-85 | >95 | Readily available, cost-effective, versatile | May not be effective for all substrates |
| Brucine | 394.46 | Mandelic Acid | 60-70 | >98 | High efficiency for difficult resolutions | Toxic, high molecular weight, can be expensive |
| (-)-Ephedrine | 165.23 | 2-Chloromandelic Acid | ~80 | >99 | Multiple interaction points, availability of stereoisomers | Controlled substance in some jurisdictions |
Note: The yield and ee values are representative and highly dependent on the specific substrate and experimental conditions.
Introducing this compound: A Prospective Analysis
While the aforementioned amines are well-established, the quest for novel resolving agents with improved efficacy, broader applicability, and more favorable physical properties is ongoing. This compound presents an interesting structural motif that warrants consideration as a potential resolving agent.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C10H22ClN
-
Molecular Weight: 191.74 g/mol
The structure features a bulky and conformationally flexible cyclohexyl ring attached to the nitrogen atom, along with an isobutyl group.
Potential as a Resolving Agent:
The efficacy of a resolving agent is intrinsically linked to its ability to induce a significant difference in the crystal lattice energies of the two diastereomeric salts. The structural components of N-(2-methylpropyl)cyclohexanamine could contribute to this in several ways:
-
Steric Bulk: The cyclohexyl and isobutyl groups provide significant steric hindrance around the chiral nitrogen center (if the amine itself is resolved into its enantiomers) or can interact sterically with the chiral center of the racemic acid. This steric bulk can force specific conformations in the diastereomeric salts, leading to different packing efficiencies in the crystal lattice.
-
Hydrophobicity: The aliphatic nature of the cyclohexyl and isobutyl groups makes the molecule relatively nonpolar. This property can be advantageous in selecting appropriate crystallization solvents, potentially allowing for resolutions in less polar solvent systems where the solubility differences between the diastereomeric salts might be more pronounced.
-
Crystallization Tendency: The presence of the rigid cyclohexyl ring can promote crystallinity in its salts, which is a prerequisite for a successful resolution by fractional crystallization.
Current Status and Future Directions:
A thorough review of the scientific and patent literature reveals a notable absence of published data on the use of this compound as a resolving agent. This suggests that it is either a novel, unexplored candidate or has been found to be less effective than existing agents in unpublished industrial screenings.
For researchers and drug development professionals, this presents an opportunity. The lack of data means that this compound could be a valuable addition to a screening library of resolving agents, particularly for racemic acids that have proven difficult to resolve with more common amines. Its unique combination of steric and electronic properties may offer a solution where others have failed.
Experimental Protocols
Below are detailed, step-by-step methodologies for a typical chiral resolution using an established agent, which can serve as a template for evaluating a new agent like this compound.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine
This protocol is a representative example and may require optimization for scale and purity targets.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
Hexane
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 mixture of methanol and hexane in a flask.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate container, dissolve 5.87 g (1.0 equivalent) of (S)-(-)-1-phenylethylamine in 20 mL of the same solvent mixture.
-
Slowly add the amine solution to the warm ibuprofen solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-ibuprofen and (S)-1-phenylethylamine is less soluble and will begin to crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in 50 mL of water and add 50 mL of dichloromethane.
-
Acidify the aqueous layer by the dropwise addition of 1 M HCl with stirring until the pH is ~2. This will protonate the amine and deprotonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (S)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or by NMR using a chiral shift reagent.
-
Caption: Experimental Workflow for the Resolution of Ibuprofen.
Conclusion
The resolution of racemates by diastereomeric salt formation is a mature and widely practiced technique in the pharmaceutical and chemical industries. Established chiral amines like (R)- and (S)-1-phenylethylamine, brucine, and ephedrine offer reliable, albeit sometimes substrate-specific, solutions. While this compound remains an uncharacterized resolving agent in the public domain, its unique structural features suggest it could be a worthy candidate for screening, especially in cases where common resolving agents are ineffective. The systematic evaluation of such novel agents is crucial for expanding the toolkit available to chemists and for the efficient production of enantiomerically pure compounds.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - Google Patents [patents.google.com]
- 9. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spontaneous racemic resolution – towards control of molecular recognition nature - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K [pubs.rsc.org]
- 11. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 12. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated Analytical Methods for the Determination of N-(2-methylpropyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and accurate determination of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of N-(2-methylpropyl)cyclohexanamine hydrochloride, a primary amine salt. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction to the Analyte and Analytical Challenges
This compound is a primary amine salt. The analysis of such compounds can present unique challenges due to their physicochemical properties. Primary amines are polar and can exhibit peak tailing in chromatographic separations due to interactions with silanol groups on stationary phases. Furthermore, as a hydrochloride salt, the compound's solubility and stability in various solvents must be considered during sample preparation and analysis. The goal of a validated analytical method is to ensure specificity, accuracy, precision, and robustness in quantifying this analyte, often in the presence of impurities or in complex matrices.
Amines are known to form salts with strong mineral acids like hydrochloric acid (HCl)[1][2]. This property can be leveraged for purification and isolation but also needs to be accounted for in analytical method development, particularly concerning sample preparation and chromatographic conditions.
Comparison of Principal Analytical Techniques
The two most prevalent and powerful analytical techniques for the determination of amine compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is contingent on the analyte's volatility, thermal stability, and the desired sensitivity of the assay.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Suitability | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape. | Highly versatile and suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Visible Spectrophotometry (UV-Vis), Fluorescence Detector (FLD), Mass Spectrometry (MS). |
| Sample Preparation | May involve derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Sensitivity | Can be very high, especially with MS detection. | High sensitivity can be achieved, particularly with FLD and MS detectors. |
| Throughput | Can be lower due to longer run times and potential for sample preparation. | Generally higher throughput. |
For this compound, both GC and HPLC are viable options. However, due to the polar nature of the primary amine and its salt form, HPLC is often the preferred method as it typically requires less sample preparation (i.e., no mandatory derivatization) and offers excellent resolution and sensitivity.
Recommended Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Based on the properties of the analyte and the common practices for similar compounds, a reversed-phase HPLC method with UV detection is recommended for the routine analysis of this compound. This method is robust, widely available, and can be validated to meet stringent regulatory requirements.
Rationale for Method Selection
-
Versatility: HPLC is suitable for the analysis of non-volatile and polar compounds like amine salts without the need for derivatization.
-
Specificity: The chromatographic separation provides specificity, allowing for the quantification of the analyte in the presence of potential impurities.
-
Sensitivity: UV detection, while not the most sensitive, is often sufficient for the assay of bulk drug substances and formulated products. For trace-level analysis, a fluorescence detector (after derivatization) or a mass spectrometer could be coupled to the HPLC system.
-
Robustness: Reversed-phase HPLC methods are generally robust and can be easily transferred between laboratories.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC-UV.
Caption: Experimental workflow for HPLC-UV analysis.
Detailed Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and UV-Visible detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) | The organic modifier (acetonitrile) controls the retention time, while the acidic buffer suppresses the ionization of residual silanol groups on the stationary phase, leading to improved peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Many amine compounds exhibit UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Reagents and Standards:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the phosphate buffer in the desired ratio (e.g., 40:60 v/v). Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution to check for system suitability.
-
Inject the sample solutions in duplicate.
-
After all injections are complete, wash the column with a mobile phase with a higher percentage of organic solvent.
Method Validation
A critical component of any analytical method is its validation to ensure it is suitable for its intended purpose.[3] The validation should be performed in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[3]
The following diagram illustrates the key parameters for analytical method validation.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
